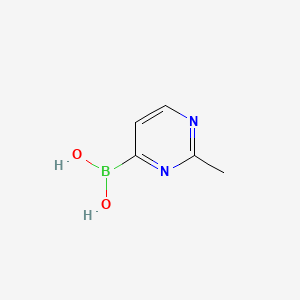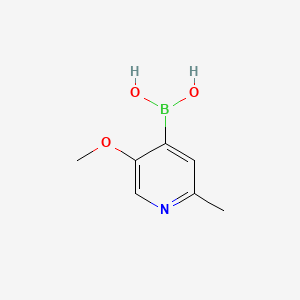
パリピペリドンE-オキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paliperidone E-oxime is a chemical compound with the molecular formula C23H28F2N4O3 and a molecular weight of 446.5 g/mol . It is a derivative of paliperidone, which is an active metabolite of risperidone, a well-known antipsychotic drug. Paliperidone E-oxime is primarily used in pharmaceutical research and development.
科学的研究の応用
Paliperidone E-oxime has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new antipsychotic drugs.
作用機序
Target of Action
Paliperidone E-oxime primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These targets play a crucial role in regulating mood and behavior.
Mode of Action
It is believed to act via a similar pathway to risperidone, its parent compound . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone E-oxime prevents the action of dopamine and serotonin by blocking their receptors, which can help to balance the chemicals in the brain and improve symptoms of schizophrenia.
Biochemical Pathways
The biochemical pathways affected by Paliperidone E-oxime are those related to dopamine, serotonin, and histamine signaling . By antagonizing these receptors, Paliperidone E-oxime can modulate the neurotransmission of these pathways, potentially leading to a reduction in the symptoms of schizophrenia .
Pharmacokinetics
The parent compound, paliperidone, is known to have a slow release and a long half-life . It is metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 . The absorption, distribution, metabolism, and excretion (ADME) properties of Paliperidone E-oxime would likely be similar, impacting its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of Paliperidone E-oxime’s action are likely to be similar to those of Paliperidone. It is believed to regulate several cellular signaling pathways coupled to its target receptors . This can lead to changes in neuronal firing, regulation of mitochondrial function, and movement . These changes at the cellular level could potentially lead to improvements in the symptoms of schizophrenia.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Paliperidone E-oxime. For instance, co-administration with other drugs, patient’s metabolic state, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . Understanding these factors is crucial for optimizing treatment outcomes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone E-oxime involves the reaction of paliperidone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide . The reaction typically occurs under mild heating conditions to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of Paliperidone E-oxime follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Paliperidone E-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Paliperidone: The parent compound of Paliperidone E-oxime, used as an antipsychotic drug.
Risperidone: The precursor to paliperidone, also used as an antipsychotic drug.
Paliperidone Palmitate: A long-acting injectable form of paliperidone.
Uniqueness
Paliperidone E-oxime is unique due to the presence of the oxime group, which imparts different chemical and physical properties compared to its parent compound, paliperidone. This modification can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
特性
IUPAC Name |
3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNKYXBDIXTFRW-SZXQPVLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/new.no-structure.jpg)





